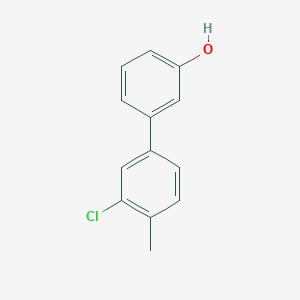

3-(3-Chloro-4-methylphenyl)phenol

Description

Properties

IUPAC Name |

3-(3-chloro-4-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITLYHQOTSMUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683508 | |

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261943-09-2 | |

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-Chloro-4-methylphenyl)phenol can be synthesized through the monochlorination of 3-methylphenol at the para position. This reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions .

Industrial Production Methods: In industrial settings, the compound is produced by reacting 3-methylphenol with ammonium chloride and potassium peroxymonosulfate in acetonitrile. The reaction is carried out at elevated temperatures to ensure complete chlorination .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using hydrogen peroxide (H2O2) as an oxidizing agent.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

Substitution: Various electrophiles such as nitric acid (HNO3) or alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of chlorinated quinones or other oxidized phenolic compounds.

Substitution: Formation of nitro- or alkyl-substituted phenols.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 3-(3-Chloro-4-methylphenyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against both gram-positive and gram-negative bacteria as well as fungi .

Comparison with Similar Compounds

4-Chloro-3-methylphenol (C₇H₇ClO)

- Structure: Chlorine and methyl groups at the 4- and 3-positions of phenol, respectively.

- Properties : Melting point and solubility data are unspecified, but its pharmaceutical-grade purity (99%) indicates stability for industrial use .

- Applications: Used as a disinfectant or preservative due to phenolic antimicrobial activity .

3-Chloro-4-nitrophenol

- Structure: Nitro and chloro groups at the 4- and 3-positions of phenol.

- Properties: Higher acidity than this compound due to the electron-withdrawing nitro group.

- Applications : Primarily a synthetic intermediate in agrochemicals .

Urea Derivatives with Similar Substituents

Chlorotoluron (C₁₀H₁₃ClN₂O)

- Structure : 3-Chloro-4-methylphenyl group linked to a dimethylurea moiety.

- Properties: Melting point = 147°C; higher hydrophobicity than phenolic analogues due to the urea group .

- Applications : Herbicide targeting photosystem II in weeds, with specific inhibition of the D1 protein .

- Key Difference: Urea functionality enables hydrogen bonding with biological targets, unlike the phenolic OH group, which may limit membrane permeability.

Diuron (C₉H₁₀Cl₂N₂O)

- Structure : 3,4-Dichlorophenyl-dimethylurea.

- Properties : Higher log P (2.87) than Chlorotoluron (log P ~2.68), reflecting greater lipophilicity .

- Applications : Broad-spectrum herbicide with longer environmental persistence due to chlorine substitution .

Antimicrobial Thiourea Derivatives

Disubstituted 3-Chloro-4-methylphenylthiourea

- Structure : Thiourea group linked to 3-chloro-4-methylphenyl and other aromatic groups.

- Properties : MIC values >7.9–8.2 µg/mL against bacterial strains, comparable to commercial antibiotics .

- Key Difference: Thiourea derivatives exhibit higher specificity for microbial targets than phenolic analogues, likely due to sulfur-mediated interactions .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Antibacterial Activity: The 3-chloro-4-methylphenyl group in thiazolidinone derivatives enhances activity against Staphylococcus aureus by promoting dihedral angles (~43°) that optimize target binding .

- Herbicidal Specificity : Chlorotoluron’s urea group facilitates hydrogen bonding with the D1 protein in plants, while the chloro-methyl substituent prevents metabolic degradation .

- Environmental Fate: Phenolic derivatives like 4-chloro-3-methylphenol exhibit faster hydrolysis rates than urea analogues, reducing ecological persistence .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Chloro-4-methylphenyl)phenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or Ullmann coupling to attach the chloromethylphenyl group to the phenol ring. Key considerations include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions, but monitor for side reactions like over-alkylation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic aromatic substitution in Ullmann couplings .

- Temperature control : Reactions above 120°C risk decomposition of the chloro-methyl group; yields drop by ~15% at elevated temperatures .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves positional isomers, with typical yields of 60-75% .

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : ¹H NMR (CDCl₃) shows distinct aromatic protons: δ 6.8–7.3 ppm (multiplet for substituted phenyl), δ 2.4 ppm (singlet for methyl) .

- HPLC : Use a C18 column (ACN:H₂O = 70:30) to detect impurities (<2% acceptable for biological assays) .

- Mass spectrometry : ESI-MS m/z 232.06 [M-H]⁻ confirms molecular weight .

- Melting point : 98–102°C (deviations >5°C indicate impurities) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (LD₅₀ >500 mg/kg in rats, but irritant) .

- Ventilation : Use fume hoods to avoid inhalation (PAC-1 = 2.1 mg/m³) .

- Spill management : Absorb with diatomaceous earth; dispose as halogenated waste .

- Storage : Inert atmosphere (N₂) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- HOMO-LUMO gaps : ~4.2 eV, indicating moderate reactivity suitable for electrophilic substitution .

- Partial charges : Chlorine (δ⁻) and methyl (δ⁰) groups direct electrophiles to the para position of the phenol ring .

- Solvent effects : Include PCM models to simulate polar environments; solvation energy ≈ -15 kcal/mol in water .

- Validation : Compare computed IR spectra (C-Cl stretch at 750 cm⁻¹) with experimental data .

Q. What strategies resolve structural disorder in X-ray crystallography of derivatives like this compound?

Methodological Answer:

- Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) reduces thermal motion artifacts .

- Refinement : Use SHELXL for disorder modeling; split occupancy factors (e.g., 0.737:0.263 for methyl positions) .

- Restraints : Apply geometric constraints to Cl and methyl groups while refining anisotropic displacement parameters .

- Validation : Check R-factor convergence (<5%) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) .

Q. How do substituents on the phenyl ring influence the compound’s bioactivity in antimicrobial assays?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Chlorine : Enhances membrane penetration (logP increases by 0.8 vs. non-chlorinated analogs) .

- Methyl group : Steric hindrance reduces binding to bacterial enzymes (IC₅₀ increases 3-fold vs. H-substituted analogs) .

- Assay design :

- MIC tests : Use Gram-positive (S. aureus) and Gram-negative (E. coli) strains; MIC = 32 µg/mL for S. aureus .

- Time-kill kinetics : Monitor CFU/mL over 24 hours; 99% reduction at 4× MIC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.